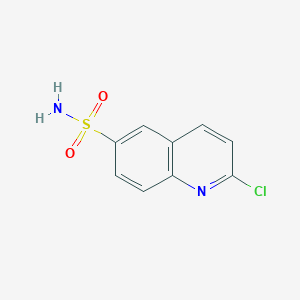

2-Chloroquinoline-6-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNLGTKENNXLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156387-51-7 | |

| Record name | 2-chloroquinoline-6-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloroquinoline-6-sulfonamide

This technical guide provides a comprehensive overview of the known and predicted chemical properties, representative experimental protocols, and potential biological activities of 2-Chloroquinoline-6-sulfonamide. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be derived from its structure and data from chemical databases.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O₂S | PubChem[1] |

| Molecular Weight | 242.68 g/mol | PubChem[1] |

| Monoisotopic Mass | 241.99167 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1156387-51-7 | ChemScene |

| SMILES | C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)N | PubChem[1] |

| InChI | InChI=1S/C9H7ClN2O2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H,(H2,11,13,14) | PubChem[1] |

| Predicted XlogP | 1.5 | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Predicted Mass Spectrometry Data

The following table summarizes the predicted collision cross-section (CCS) values for different adducts of this compound, which can be useful for its identification in mass spectrometry-based analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 242.99895 | 146.1 |

| [M+Na]⁺ | 264.98089 | 157.5 |

| [M-H]⁻ | 240.98439 | 149.8 |

| [M+NH₄]⁺ | 260.02549 | 164.6 |

| [M+K]⁺ | 280.95483 | 152.0 |

| Data sourced from PubChem.[1] |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are not explicitly detailed in the surveyed literature. However, based on established synthetic methodologies for quinoline sulfonamides, a representative protocol is provided below.

General Synthetic Workflow

The synthesis of this compound would likely proceed via a two-step process starting from a suitable quinoline precursor. The general workflow would involve the formation of the sulfonyl chloride intermediate, followed by amination.

Representative Synthesis Protocol

This protocol is a generalized procedure based on the synthesis of similar sulfonamide compounds and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of 2-Chloroquinoline-6-sulfonyl Chloride

The synthesis of the sulfonyl chloride intermediate is a crucial first step.

-

Reaction: A suitable 2-chloroquinoline starting material would be reacted with an excess of chlorosulfonic acid.

-

Procedure: To a cooled (0-5 °C) and stirred solution of 2-chloroquinoline, chlorosulfonic acid is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., at 70-80 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is then carefully poured onto crushed ice. The precipitated solid, 2-chloroquinoline-6-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

The conversion of the sulfonyl chloride to the sulfonamide is typically achieved through reaction with an ammonia source.

-

Reaction: 2-Chloroquinoline-6-sulfonyl chloride is reacted with an aqueous solution of ammonia.

-

Procedure: The crude 2-chloroquinoline-6-sulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone or THF). The solution is cooled in an ice bath, and an excess of concentrated ammonium hydroxide is added dropwise with vigorous stirring. The reaction is stirred for several hours at room temperature.

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is treated with water, and the solid product is collected by filtration. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Methods

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the positions of the chloro and sulfonamide groups on the quinoline ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the N-H and S=O stretching vibrations of the sulfonamide group.

-

Melting Point Analysis: The melting point of the purified compound would be determined as an indicator of its purity.

Potential Biological Activities and Signaling Pathways

The hybrid structure of this compound, combining a quinoline core with a sulfonamide moiety, suggests potential for significant biological activity, particularly in the areas of oncology and infectious diseases.

Anticancer Activity: Inhibition of the PI3K/AKT/mTOR Pathway

Numerous quinoline and sulfonamide derivatives have been reported to exhibit anticancer properties through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.[2] The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a frequently dysregulated pathway in many human cancers and a common target for novel anticancer agents.

Antibacterial Activity: Dual Mechanism of Action

The combination of a quinoline and a sulfonamide moiety suggests a potential dual-action antibacterial mechanism. Quinolone antibiotics are known to inhibit bacterial DNA replication, while sulfonamides interfere with folate synthesis.

-

Inhibition of DNA Gyrase and Topoisomerase IV: The quinoline core can target and inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[3]

-

Inhibition of Folate Biosynthesis: The sulfonamide group can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Its depletion halts bacterial growth and replication.[3]

Conclusion

References

- 1. PubChemLite - this compound (C9H7ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Chloroquinoline-6-sulfonamide: A Technical Guide

This technical guide provides a detailed overview of the synthesis of 2-chloroquinoline-6-sulfonamide, a key intermediate in the development of various therapeutic agents. The document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a comprehensive look at a viable synthetic protocol, including experimental details and workflow visualization.

Core Synthesis Route: Vilsmeier-Haack Chlorination

The primary and most direct method for the synthesis of this compound involves the chlorination of 2-hydroxyquinoline-6-sulfonamide. This transformation is efficiently achieved using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

A notable advantage of this approach is the one-pot nature of the reaction, which simplifies the experimental setup and workup procedures. The reaction proceeds cleanly, providing the desired product in high yield after a straightforward purification process.

Quantitative Reaction Data

The following table summarizes the key quantitative data associated with the Vilsmeier-Haack chlorination protocol for the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 2-Hydroxyquinoline-6-sulfonamide | - |

| Chlorinating Agent | Vilsmeier-Haack Reagent (POCl₃/DMF) | Prepared in situ |

| Reaction Temperature | 110 °C | Reflux temperature |

| Reaction Time | Not specified | Reaction is monitored until completion |

| Yield | 90% | Isolated yield after purification |

| Melting Point | 190-192 °C | Characterization data for the final product |

| Purification Method | Recrystallization | From ethanol |

Experimental Protocol

This section details the step-by-step experimental procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials:

-

2-Hydroxyquinoline-6-sulfonamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Ice

-

Standard laboratory glassware and apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-hydroxyquinoline-6-sulfonamide and N,N-dimethylformamide is prepared.

-

Reagent Addition: Phosphorus oxychloride is added cautiously to the stirred mixture. The addition should be performed in a well-ventilated fume hood due to the exothermic nature of the reaction and the evolution of HCl gas.

-

Reaction Execution: The reaction mixture is heated to 110 °C and maintained at this temperature under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the crude product.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining inorganic impurities.

-

Purification: The crude this compound is purified by recrystallization from ethanol to afford the final product as a crystalline solid.

-

Characterization: The purity and identity of the final compound are confirmed by determining its melting point and using spectroscopic methods such as NMR and mass spectrometry.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical synthesis workflow and a representative signaling pathway where quinoline-based compounds are often implicated.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Representative signaling pathway potentially modulated by quinoline sulfonamides.

Spectroscopic Profile of 2-Chloroquinoline-6-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloroquinoline-6-sulfonamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data, supplemented with experimental data from closely related analogs—2-chloroquinoline and benzenesulfonamide—to offer a robust analytical profile. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and its derivatives.

Predicted Spectroscopic Data for this compound

Mass Spectrometry (MS)

The predicted mass spectral data for this compound (C9H7ClN2O2S) is detailed below.

| Adduct | m/z |

| [M+H]+ | 242.99895 |

| [M+Na]+ | 264.98089 |

| [M-H]- | 240.98439 |

| [M+NH4]+ | 260.02549 |

| [M+K]+ | 280.95483 |

| [M+H-H2O]+ | 224.98893 |

| [M]+ | 241.99112 |

| [M]- | 241.99222 |

Experimental Spectroscopic Data of Analogous Compounds

To approximate the spectroscopic characteristics of this compound, this section presents experimental data for its core structural components: 2-chloroquinoline and benzenesulfonamide.

2-Chloroquinoline

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum of 2-Chloroquinoline

The proton NMR spectrum of 2-chloroquinoline would exhibit signals corresponding to the protons on the quinoline ring system.

¹³C NMR Spectrum of 2-Chloroquinoline

The carbon NMR spectrum provides insight into the carbon framework of the quinoline core.

| Chemical Shift (ppm) | Assignment |

| 151.8 | C2 |

| 148.1 | C8a |

| 138.8 | C4 |

| 130.1 | C8 |

| 128.9 | C5 |

| 127.5 | C7 |

| 127.4 | C6 |

| 126.9 | C4a |

| 122.5 | C3 |

2.1.2. Infrared (IR) Spectroscopy of 2-Chloroquinoline

The IR spectrum of 2-chloroquinoline shows characteristic absorptions for the aromatic system and the carbon-chlorine bond.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050-3100 | C-H stretching (aromatic) |

| 1600-1650 | C=C stretching (aromatic) |

| 1500-1550 | C=N stretching |

| 700-850 | C-Cl stretching |

2.1.3. Mass Spectrometry (MS) of 2-Chloroquinoline

The mass spectrum of 2-chloroquinoline shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1][2]

| m/z | Relative Intensity | Assignment |

| 163 | High | [M]+ |

| 165 | Lower (approx. 1/3 of M) | [M+2]+ (due to ³⁷Cl isotope) |

| 128 | High | [M-Cl]+ |

Benzenesulfonamide

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum of Benzenesulfonamide

The proton NMR spectrum of benzenesulfonamide is characterized by signals from the aromatic protons and the sulfonamide NH₂ protons.[3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.84 | m | 2H | Aromatic H (ortho to SO₂NH₂) |

| 7.47-7.70 | m | 3H | Aromatic H (meta, para) |

| 7.33 | s | 2H | SO₂NH₂ |

2.2.2. Infrared (IR) Spectroscopy of Benzenesulfonamide

The IR spectrum of benzenesulfonamide displays characteristic bands for the sulfonamide group and the benzene ring.[4]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3350-3450 | N-H stretching (asymmetric and symmetric) |

| 3000-3100 | C-H stretching (aromatic) |

| 1310-1350 | S=O stretching (asymmetric) |

| 1150-1170 | S=O stretching (symmetric) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS). For electrospray ionization (ESI), the sample is ionized by applying a high voltage to a nebulizing needle. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

2-Chloroquinoline-6-sulfonamide: A Technical Guide on its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential mechanisms of action for the synthetic compound 2-Chloroquinoline-6-sulfonamide. While direct experimental evidence for this specific molecule is limited in the public domain, this document synthesizes the known biological activities and mechanisms of its core chemical moieties: the quinoline and sulfonamide groups. By examining the established roles of these components in various therapeutic contexts, including oncology, infectious diseases, and enzyme inhibition, we can infer and propose likely signaling pathways and molecular targets for this compound. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this and related compounds.

Introduction

This compound is a heterocyclic compound that integrates two pharmacologically significant scaffolds: a chloroquinoline ring and a sulfonamide group. Quinoline derivatives are known for a wide array of biological activities, including antimalarial, anticancer, and antibacterial effects.[1][2] Similarly, the sulfonamide moiety is a cornerstone of various therapeutic agents, renowned for its antibacterial, diuretic, and anticancer properties.[1][3][4] The hybridization of these two pharmacophores in this compound suggests a potential for multifaceted biological activity. This guide will explore the theoretical mechanisms of action derived from the known properties of its constituent parts.

Potential Mechanisms of Action

Based on the extensive research into quinoline and sulfonamide derivatives, the mechanism of action for this compound can be postulated to involve several key pathways.

Anticancer Activity

Novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have demonstrated cytotoxic activity against various cancer cell lines, including Lung, HeLa, Colorectal, and breast cancer.[5] Molecular docking studies of these related compounds suggest that a potential mechanism of action could be the inhibition of the Phosphoinositide 3-kinase (PI3K) enzyme.[5] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Diagram: Proposed PI3K Inhibition Pathway

Caption: Proposed inhibition of the PI3K signaling pathway by this compound.

Antimicrobial Activity

The combination of a quinoline core and a sulfonamide group suggests potential for potent antimicrobial activity.

-

Inhibition of Folate Synthesis (Sulfonamide Moiety): Sulfonamides are classic competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][7][8] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, leading to bacteriostasis.[7]

-

Inhibition of DNA Gyrase and Topoisomerase IV (Quinoline Moiety): Quinolone antibiotics function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are crucial for DNA replication, recombination, and repair. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[2]

Diagram: Dual Antimicrobial Mechanisms

Caption: Postulated dual antimicrobial mechanisms of action.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1][3] Certain quinoline-based sulfonamides have been developed as potent and selective inhibitors of cancer-associated carbonic anhydrase isoforms, such as CA IX and CA XII.[9] These enzymes play a role in regulating pH in the tumor microenvironment, which is crucial for tumor progression and metastasis. Inhibition of these enzymes can disrupt the acidic tumor environment and potentially inhibit cancer cell growth.

Quantitative Data from Related Compounds

Table 1: Anticancer Activity of Novel Chloroquinoline-Benzenesulfonamide Derivatives [5]

| Compound | Cell Line | IC50 (µg/mL) |

| 2 | Lovo (Colorectal) | 28.82 |

| 2 | MCF-7 (Breast) | 44.34 |

| 7 | HeLa (Cervical) | >50 |

| 17 | HeLa (Cervical) | 30.92 |

| 17 | MDA-MB231 (Breast) | 26.54 |

| DCF (Ref.) | Lovo (Colorectal) | >50 |

| DCF (Ref.) | HeLa (Cervical) | 40.24 |

| DCF (Ref.) | MDA-MB231 (Breast) | 48.78 |

Table 2: Antimicrobial Activity of 7-Chloroquinoline Sulfonamide Derivatives [10]

| Compound | Bacterial Strain | Inhibition Zone (mm) |

| 2 | S. aureus | 18 |

| 2 | E. coli | 20 |

| 2 | K. pneumoniae | 19 |

| Ciprofloxacin (Ref.) | S. aureus | 25 |

| Ciprofloxacin (Ref.) | E. coli | 28 |

| Ciprofloxacin (Ref.) | K. pneumoniae | 26 |

| Compound | Fungal Strain | Inhibition Zone (mm) |

| 6 | P. simplicissimum | 28 |

| 6 | A. niger | 28 |

| Fluconazole (Ref.) | P. simplicissimum | 22 |

| Fluconazole (Ref.) | A. niger | 24 |

Table 3: Carbonic Anhydrase Inhibition by Quinoline-Based Sulfonamides [9]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 13a | 78.4 | 15.3 | 5.9 | 48.7 |

| 13b | 92.1 | 18.9 | 7.2 | 55.1 |

| 13c | 55.4 | 12.8 | 4.8 | 39.6 |

| 16 | 81.4 | 16.2 | 6.5 | 51.2 |

Experimental Protocols for Key Experiments

The following are generalized methodologies for key experiments cited in the literature for related compounds, which could be adapted for the study of this compound.

In Vitro Anticancer Activity Assay

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Assay (MTT Assay):

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Diagram: Anticancer Activity Workflow

Caption: General workflow for in vitro anticancer activity screening.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline or broth.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension using a sterile cotton swab.

-

Well Creation and Compound Addition: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the test compound solution at a known concentration is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. The likely mechanisms of action are inferred from the well-established biological roles of its quinoline and sulfonamide components. Future research should focus on the synthesis and direct biological evaluation of this compound to validate these hypotheses. Key areas for investigation include:

-

In vitro and in vivo studies to determine its efficacy against a panel of cancer cell lines and microbial strains.

-

Enzymatic assays to confirm its inhibitory activity against PI3K, bacterial DHPS, DNA gyrase, and various carbonic anhydrase isoforms.

-

Structure-activity relationship (SAR) studies to optimize the compound for improved potency and selectivity.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

A thorough investigation into these areas will be crucial for elucidating the precise mechanism of action and realizing the therapeutic potential of this compound.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. frontiersrj.com [frontiersrj.com]

- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 2-Chloroquinoline-6-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-chloroquinoline-6-sulfonamide derivatives, focusing on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes proposed mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in anticancer research. Their activity has been evaluated against various cancer cell lines, with several derivatives demonstrating significant cytotoxic effects. The primary proposed mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as phosphoinositide 3-kinase (PI3K) and carbonic anhydrases (CAs).

Quantitative Anticancer Activity Data

The cytotoxic effects of various quinoline-sulfonamide derivatives have been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The data from selected studies are summarized in the tables below.

Table 1: Cytotoxic Activity of Chloroquinoline-Sulfonamide Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 1 | Lung (A549) | 35.21 | [1] |

| HeLa | 33.14 | [1] | |

| Colorectal (LoVo) | 28.82 | [1] | |

| Breast (MDA-MB-231) | 30.92 | [1] | |

| Derivative 2 | Lung (A549) | 38.91 | [1] |

| HeLa | 36.45 | [1] | |

| Colorectal (LoVo) | 32.17 | [1] | |

| Breast (MDA-MB-231) | 26.54 | [1] | |

| Derivative 3 | MCF-7 (Breast) | < 128 | [2] |

| HeLa | < 360 | [2] | |

| MDA-MB-468 (Breast) | < 30 | [2] |

Table 2: Carbonic Anhydrase Inhibitory Activity of Quinoline-Based Sulfonamides

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| QBS 1 | 78.4 | 153.7 | 55.4 | 9.8 | [3][4] |

| QBS 2 | 49.7 | 62.8 | 25.8 | 13.2 | [3][4] |

| QBS 3 | 86.8 | 998.2 | 8.4 | 8.7 | [3][4] |

Note: The specific structures of the derivatives are detailed in the cited references.

Experimental Protocols for Anticancer Activity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL in a suitable culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations and incubated for a further 48-72 hours.[2]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

The inhibitory activity of the compounds against different human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow CO₂ hydrase assay.[5]

Protocol:

-

Enzyme and Inhibitor Preparation: Purified hCA isoenzymes (I, II, IX, and XII) are used. The inhibitors are dissolved in DMSO.

-

Assay Buffer: A buffer solution (e.g., Tris-HCl) with a specific pH is prepared.

-

CO₂ Hydration Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. The rate of this reaction is monitored by a change in pH, which is detected by a pH indicator.

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor. The inhibition constant (Kᵢ) is calculated by fitting the data to the Michaelis-Menten equation.

Proposed Signaling Pathways in Anticancer Activity

Molecular docking studies suggest that this compound derivatives may exert their anticancer effects by inhibiting the PI3K enzyme.[1] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its inhibition can lead to apoptosis of cancer cells.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Tumor-associated carbonic anhydrase IX (CA IX) is overexpressed in many cancers and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamides are known inhibitors of carbonic anhydrases.

Caption: Inhibition of carbonic anhydrase IX in the tumor microenvironment.

Antimicrobial Activity

Certain this compound derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Quinoline-Sulfonamide Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| QS-3 | P. aeruginosa | 64 | [6] |

| E. faecalis | 128 | [6] | |

| E. coli | 128 | [6] | |

| S. typhi | 512 | [6] | |

| QBSC 4d | S. aureus | 1.904 x 10⁻³ | [7] |

| E. coli | 6.09 x 10⁻³ | [7] | |

| C. albicans | 1.904 x 10⁻³ | [7] |

Note: The specific structures of the derivatives are detailed in the cited references.

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[7]

Protocol:

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of quinoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. The sulfonamide moiety can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in the folic acid synthesis pathway of bacteria. The combination of these two pharmacophores in a single molecule could lead to a dual mechanism of action.

Caption: Proposed dual mechanism of antimicrobial action.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves a multi-step process. A general synthetic route is outlined below.

General Synthetic Procedure

-

Synthesis of the Quinoline Core: The quinoline scaffold can be constructed through various methods, such as the Conrad-Limpach or Doebner-von Miller reactions, often starting from an appropriately substituted aniline.[3]

-

Chlorination: The hydroxyl group at the 2-position of the quinoline ring is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

-

Introduction of the Sulfonamide Moiety: The sulfonamide group is typically introduced at the 6-position through sulfonation of the quinoline ring followed by conversion to the sulfonyl chloride and subsequent reaction with an amine. Alternatively, a pre-functionalized aniline bearing a sulfonamide group can be used as a starting material for the quinoline synthesis.[8]

Caption: General synthetic workflow for this compound derivatives.

Conclusion

This compound derivatives represent a versatile scaffold with significant potential in the development of new anticancer and antimicrobial agents. Their proposed mechanisms of action, targeting key cellular pathways, make them attractive candidates for further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to design and evaluate novel derivatives with enhanced biological activity. Future studies should focus on elucidating the precise molecular interactions and further optimizing the structure-activity relationships of these promising compounds.

References

- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties [mdpi.com]

- 5. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 2-Chloroquinoline-6-sulfonamide: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a synthesized overview based on available information. Specific experimental details for 2-Chloroquinoline-6-sulfonamide are not extensively reported in publicly accessible literature. The methodologies and potential pathways described are based on common practices for analogous quinoline-based compounds and sulfonamides in early-stage drug discovery.

Introduction

Quinoline and sulfonamide moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities. The compound this compound integrates these two pharmacophores, suggesting a potential for interesting pharmacological properties. This document aims to provide a technical framework for the in vitro evaluation of this compound, outlining plausible experimental designs and data presentation formats relevant to its structural class. While specific data for this compound is sparse, this guide serves as a template for its systematic investigation.

Potential Biological Activities and Screening

Given its chemical structure, this compound could be hypothesized to interact with various biological targets. Preliminary in vitro screening is essential to identify its primary mechanism of action.

Anticancer Activity

Quinoline derivatives are widely investigated for their antiproliferative effects. An initial assessment would involve screening against a panel of cancer cell lines.

Table 1: Hypothetical Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HCT116 | Colon Carcinoma | Data Not Available |

| HeLa | Cervical Adenocarcinoma | Data Not Available |

Antimicrobial Activity

Both quinoline and sulfonamide groups are known to impart antimicrobial properties. Evaluation against a range of bacterial and fungal strains would be a logical step.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data Not Available |

| Escherichia coli | Gram-negative bacteria | Data Not Available |

| Candida albicans | Fungus | Data Not Available |

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust in vitro studies. The following sections outline standard methodologies that could be applied to this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cultured cells.

-

Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of a potential antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the microbial strain in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Mechanistic Studies: Signaling Pathways

Should initial screenings reveal significant biological activity, subsequent studies would focus on elucidating the underlying mechanism of action. For instance, if anticancer activity is observed, investigating its impact on key signaling pathways would be crucial.

Apoptosis Induction Pathway

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). A possible workflow to investigate this is outlined below.

Caption: Workflow for Investigating Apoptosis Induction.

Hypothetical Kinase Inhibition Pathway

Quinoline scaffolds are known to be present in numerous kinase inhibitors. If this compound shows antiproliferative activity, it might be acting through the inhibition of a protein kinase involved in cell growth and proliferation.

Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for biological activity based on its chemical structure. The experimental framework provided here offers a systematic approach to its in vitro characterization. Future studies should focus on executing these assays to generate empirical data, which will be crucial for validating its therapeutic potential and guiding any subsequent lead optimization efforts. Comprehensive screening, followed by detailed mechanistic studies, will be key to unlocking the pharmacological profile of this compound.

A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-based sulfonamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antibacterial, and neuroprotective effects. This technical guide provides an in-depth overview of the discovery and synthesis of novel derivatives within this chemical class. It details various synthetic methodologies, experimental protocols for both synthesis and biological evaluation, and summarizes key quantitative structure-activity relationship (SAR) data. Special emphasis is placed on the mechanisms of action, which are elucidated through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of next-generation therapeutic agents based on the quinoline-sulfonamide framework.

Introduction

The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity. When coupled with a sulfonamide moiety (-SO₂NH₂), a versatile pharmacophore is created that has led to the development of a diverse array of therapeutic agents. The sulfonamide group can act as a zinc-binding group in metalloenzymes, a key interaction for inhibitors of enzymes like carbonic anhydrases. Furthermore, the aromatic nature of the quinoline scaffold allows for various substitutions, enabling fine-tuning of the molecule's physicochemical properties and biological targets. This guide explores the synthesis, biological activities, and mechanisms of action of these promising compounds.

Synthetic Methodologies

The synthesis of quinoline-based sulfonamides typically involves the formation of a quinoline sulfonyl chloride intermediate, which is then reacted with a variety of amines to generate the final sulfonamide derivatives. The specific starting materials and reaction conditions can be adapted to produce different isomers and substituted analogues.

General Synthetic Workflow

The overall process for synthesizing many quinoline-based sulfonamides can be generalized into a two or three-step process. This often involves the initial sulfonation of a quinoline derivative, followed by conversion to a sulfonyl chloride, and finally, reaction with a desired amine.

Caption: Generalized workflow for the synthesis of quinoline-based sulfonamides.

Experimental Protocols

Protocol 2.2.1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride

The reaction of 8-hydroxyquinoline with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride, a key intermediate.[1]

-

8-Hydroxyquinoline (1.0 eq) is added portion-wise to an excess of chlorosulfonic acid (approx. 5.0 eq) at 0 °C with stirring.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

The mixture is carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 8-hydroxyquinoline-5-sulfonyl chloride.

Protocol 2.2.2: Synthesis of 8-Hydroxyquinoline-5-sulfonamides

The intermediate sulfonyl chloride is reacted with an appropriate amine to form the sulfonamide.[1]

-

To a solution of the desired amine (4.0 eq) in anhydrous acetonitrile, 8-hydroxyquinoline-5-sulfonyl chloride (1.0 eq) is added slowly at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Protocol 2.2.3: Synthesis of N-(7-chloroquinolin-4-yl)benzene-1,4-diamine based sulfonamides

This method involves the condensation of 4,7-dichloroquinoline with a diamine, followed by reaction with a sulfonyl chloride.[2]

-

A mixture of 4,7-dichloroquinoline (1.0 eq), p-phenylenediamine (1.0 eq), and p-toluenesulfonic acid (catalytic amount) in a suitable solvent (e.g., 2-ethoxyethanol) is refluxed for 4-6 hours.

-

The reaction mixture is cooled, and the precipitate formed is filtered, washed, and dried to give N-(7-chloroquinolin-4-yl)benzene-1,4-diamine.

-

This intermediate (1.0 eq) is dissolved in a mixture of dimethylformamide (DMF) and triethylamine (TEA).

-

The desired benzenesulfonyl chloride (1.1 eq) is added, and the mixture is stirred at room temperature to 60 °C for 12-16 hours.[2]

-

The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and purified.

Biological Activities and Mechanisms of Action

Quinoline-based sulfonamides have been investigated for a range of therapeutic applications, with promising results in oncology, infectious diseases, and neurology.

Anticancer Activity

Many novel quinoline-sulfonamides have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and modulation of signaling pathways involved in cell proliferation and survival.

3.1.1 Inhibition of Carbonic Anhydrases

Certain isoforms of human carbonic anhydrases (hCAs), particularly hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[4] Quinoline-based sulfonamides have been designed as potent inhibitors of these isoforms.[4][5]

Caption: Inhibition of carbonic anhydrase IX/XII by quinoline-sulfonamides.

3.1.2 Modulation of Cell Cycle and Apoptosis

Some quinoline-sulfonamides have been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, compound 3c, an 8-hydroxyquinoline-5-sulfonamide derivative, was found to increase the transcriptional activity of p53 and p21, which are key regulators of the cell cycle.[3] It also altered the expression of the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX, shifting the balance towards cell death.[3]

Caption: Apoptosis induction pathway modulated by certain quinoline-sulfonamides.

Table 1: Anticancer Activity of Selected Quinoline-Based Sulfonamides

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3c | C-32 (Melanoma) | 10.3 ± 0.9 | [1] |

| A549 (Lung) | 12.1 ± 1.1 | [1] | |

| MDA-MB-231 (Breast) | 13.5 ± 1.2 | [1] | |

| 11c | MDA-MB-231 (Breast) | 1.03 | [4] |

| MCF-7 (Breast) | 1.29 | [4] | |

| 13b | MDA-MB-231 (Breast) | 2.51 | [4] |

| MCF-7 (Breast) | 3.11 | [4] |

Table 2: Carbonic Anhydrase Inhibition Data

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 11c | 1560.0 | 125.3 | 8.4 | 45.3 | [4] |

| 13a | 78.4 | 89.2 | 25.8 | 9.8 | [4] |

| 13b | 92.1 | 110.5 | 5.5 | 13.2 | [4] |

| 13c | 55.4 | 98.7 | 18.6 | 8.7 | [4] |

| AAZ | 250.0 | 12.0 | 25.0 | 5.7 | [4] |

| Acetazolamide, a standard CA inhibitor. |

Antibacterial Activity

The hybridization of the quinoline scaffold, known for its role in quinolone antibiotics, with the sulfonamide moiety, characteristic of sulfa drugs, has yielded compounds with significant antibacterial properties.[2] These hybrids often exhibit dual mechanisms of action, making them promising candidates to combat bacterial resistance.

3.2.1 Dual Inhibition Mechanism

Quinolones typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby inhibiting bacterial growth.[2] Sulfonamides, on the other hand, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2] Hybrid molecules can potentially inhibit both pathways.

References

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Landscape of Quinoline-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Technical Overview

While specific research on 2-Chloroquinoline-6-sulfonamide as a carbonic anhydrase (CA) inhibitor is not extensively available in public literature, the broader class of quinoline-based sulfonamides has emerged as a significant area of interest in the development of targeted CA inhibitors. This technical guide provides an in-depth analysis of the synthesis, mechanism of action, and inhibitory profiles of representative quinoline-based sulfonamides against various human carbonic anhydrase (hCA) isoforms.

This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the current understanding and experimental approaches for this class of compounds.

Introduction to Carbonic Anhydrases and the Role of Quinoline-Based Inhibitors

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them a key target for therapeutic intervention.[2] Sulfonamides are a well-established class of CA inhibitors, with their primary sulfonamide moiety acting as a zinc-binding group within the enzyme's active site.[3]

The quinoline scaffold, a fused bicyclic aromatic system, offers a versatile platform for the design of CA inhibitors. Its rigid structure and potential for diverse substitutions allow for the exploration of specific interactions with the active site residues of different CA isoforms, leading to improved potency and selectivity.[1][2]

Synthesis of Quinoline-Based Sulfonamides

The synthesis of quinoline-based sulfonamides typically involves a multi-step process. A common strategy is the reaction of a substituted 4-chloroquinoline derivative with an appropriate aminobenzenesulfonamide.[2]

General Synthetic Pathway

Mechanism of Action

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The primary sulfonamide group (-SO2NH2) is crucial for activity. In its deprotonated form (-SO2NH-), it coordinates to the zinc ion (Zn2+) at the catalytic core of the enzyme, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle.[3] The quinoline moiety of the inhibitor extends into the active site cavity, where it can form additional interactions with amino acid residues, thereby influencing the inhibitor's affinity and isoform selectivity.[2]

Quantitative Inhibition Data

While specific data for this compound is not available, the following tables summarize the inhibition constants (Ki) of several representative quinoline-based sulfonamides against key human carbonic anhydrase isoforms.

Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by Quinoline-Based Sulfonamides

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | Reference |

| 3-(quinolin-4-ylamino)benzenesulfonamide derivative 1 | 966 | 83.3 | [1] |

| 3-(quinolin-4-ylamino)benzenesulfonamide derivative 2 | 4233 | 3594 | [1] |

| 4-((6-methylquinolin-4-yl)amino)benzenesulfonamide | 78.4 | 36.5 | [2] |

| 4-((6-methoxyquinolin-4-yl)amino)benzenesulfonamide | 92.1 | 58.4 | [2] |

| 4-((6-chloroquinolin-4-yl)amino)benzenesulfonamide | 55.4 | 7.3 | [2] |

| Acetazolamide (Standard) | 250 | 12 | [1] |

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII) by Quinoline-Based Sulfonamides

| Compound | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 4-((6-methylquinolin-4-yl)amino)benzenesulfonamide | 25.9 | 9.8 | [2] |

| 4-((6-methoxyquinolin-4-yl)amino)benzenesulfonamide | 5.5 | 13.2 | [2] |

| 4-((6-chloroquinolin-4-yl)amino)benzenesulfonamide | 18.6 | 8.7 | [2] |

| Acetazolamide (Standard) | 25 | 5.7 | [2] |

Experimental Protocols

Synthesis of 4-((6-Chloroquinolin-4-yl)amino)benzenesulfonamide (Representative Protocol)

This protocol is adapted from the general procedures reported for the synthesis of similar quinoline-based sulfonamides.[2]

-

Synthesis of 6-Chloro-4-hydroxyquinoline: A mixture of 4-chloroaniline and Meldrum's acid is heated with triethyl orthoformate. The resulting intermediate is then cyclized by heating in diphenyl ether to yield 6-chloro-4-hydroxyquinoline.

-

Synthesis of 4,6-dichloroquinoline: 6-Chloro-4-hydroxyquinoline is refluxed with an excess of phosphorus oxychloride (POCl3) to produce 4,6-dichloroquinoline.

-

Final Condensation: 4,6-dichloroquinoline is reacted with 4-aminobenzenesulfonamide in refluxing isopropanol in the presence of a catalytic amount of hydrochloric acid to yield the final product, 4-((6-chloroquinolin-4-yl)amino)benzenesulfonamide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[4]

-

Reagent Preparation:

-

Assay Procedure:

-

The assay is performed using a stopped-flow spectrophotometer.

-

The enzyme and inhibitor are pre-incubated in the assay buffer containing the pH indicator.

-

The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated water.

-

The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

-

-

Data Analysis:

-

Initial reaction velocities are determined from the linear phase of the reaction progress curves.

-

Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.

-

Conclusion

Quinoline-based sulfonamides represent a promising class of carbonic anhydrase inhibitors with the potential for developing isoform-selective agents for various therapeutic applications. The data on representative compounds indicate that substitutions on the quinoline ring significantly influence the inhibitory potency and selectivity against different hCA isoforms. While there is a lack of specific data for this compound, the synthetic strategies and evaluation methods outlined in this guide provide a solid foundation for the future investigation of this and other novel quinoline-based sulfonamides as carbonic anhydrase inhibitors. Further research is warranted to explore the full potential of this chemical scaffold in drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

2-Chloroquinoline-6-sulfonamide: A Potential Scaffold for Novel Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-Chloroquinoline-6-sulfonamide for cancer research is limited in publicly available literature. This guide provides a comprehensive overview of the therapeutic potential of the broader class of chloroquinoline and quinoline sulfonamide derivatives based on existing preclinical and clinical research. The findings presented for related compounds offer valuable insights into the potential mechanisms of action and applications of this compound.

Executive Summary

The quinoline and sulfonamide moieties are well-established pharmacophores in medicinal chemistry, each contributing to the biological activity of numerous approved drugs. The hybridization of these two scaffolds into quinoline sulfonamide derivatives has emerged as a promising strategy in the development of novel anticancer agents. These compounds have demonstrated a range of antitumor activities, including the inhibition of key signaling pathways, induction of apoptosis, and modulation of the tumor microenvironment. This technical guide consolidates the current understanding of chloroquinoline and quinoline sulfonamide derivatives in cancer research, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to inform future research and development efforts.

Mechanism of Action and Therapeutic Targets

Research into various chloroquinoline and quinoline sulfonamide derivatives has revealed several potential mechanisms by which these compounds may exert their anticancer effects. These include the inhibition of critical enzymes involved in cell growth and survival, disruption of the tumor microenvironment, and induction of programmed cell death.

Inhibition of PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Several novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity, with molecular docking studies suggesting the PI3K enzyme as a potential target.[1] Inhibition of PI3K can disrupt downstream signaling, leading to decreased cell proliferation and increased apoptosis.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Carbonic Anhydrase Inhibition

Tumor cells in a hypoxic environment often overexpress carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These enzymes help maintain a neutral intracellular pH while acidifying the extracellular space, which promotes tumor growth, invasion, and metastasis.[2] Quinoline-based sulfonamides have been developed as potent and selective inhibitors of these tumor-associated CA isoforms.[2][3] By inhibiting CA IX and XII, these compounds can disrupt the pH balance of the tumor microenvironment, leading to reduced tumor cell viability.

Modulation of Pyruvate Kinase M2 (PKM2)

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and plays a critical role in cancer metabolism.[4] Modulators of PKM2 can either activate or inhibit its enzymatic activity, both of which can have antitumor effects. A series of 8-quinolinesulfonamide derivatives have been designed as PKM2 modulators, with some compounds showing the ability to reduce intracellular pyruvate levels and impact cancer cell viability.[4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various chloroquinoline and quinoline sulfonamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit cell growth by 50%).

Table 1: Cytotoxic Activity of Novel Chloroquinoline-Benzenesulfonamide Derivatives [1]

| Compound | Lung (A549-Raw) IC50 (µg/mL) | HeLa IC50 (µg/mL) | Colorectal (lovo) IC50 (µg/mL) | Breast (MDA-MB231) IC50 (µg/mL) |

| 2 | 44.34 | >100 | 28.82 | >100 |

| 4 | >100 | >100 | 45.33 | 48.29 |

| 7 | >100 | 33.45 | 39.43 | 31.56 |

| 11 | >100 | >100 | 48.21 | >100 |

| 14 | >100 | >100 | 41.28 | >100 |

| 17 | >100 | 30.92 | 35.76 | 26.54 |

| DCF (Reference) | >100 | 48.32 | 49.88 | 51.23 |

Table 2: Carbonic Anhydrase Inhibitory Activity of Quinoline-Based Sulfonamides [5]

| Compound | hCA I KI (nM) | hCA II KI (nM) | hCA IX KI (nM) | hCA XII KI (nM) |

| 9d | 118.3 | 112.5 | 25.9 | 15.4 |

| 11c | 98.7 | 89.4 | 8.4 | 11.2 |

| 13a | 78.4 | 36.5 | 25.8 | 9.8 |

| 13b | 92.1 | 58.4 | 5.5 | 13.2 |

| 13c | 55.4 | 7.3 | 18.6 | 8.7 |

| 16 | 81.4 | 31.1 | 21.7 | 10.5 |

| AAZ (Reference) | 250 | 12 | 25 | 5.7 |

Table 3: Cytotoxic Activity of Quinoline-8-Sulfonamide Derivative 9a [4]

| Cell Line | Cancer Type | IC50 (µM) |

| C32 | Amelanotic Melanoma | 0.520 |

| COLO829 | Melanoma | 0.376 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.609 |

| U87-MG | Glioblastoma | 0.756 |

| A549 | Lung Adenocarcinoma | 0.496 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 104 cells/well in 100 µL of appropriate growth medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a serial dilution) and incubated for a further 48-72 hours. A control group with no compound is also included.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for MTT Cytotoxicity Assay.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory constant (KI) of a compound against specific carbonic anhydrase isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CA isoforms are used. The esterase activity is assayed using 4-nitrophenyl acetate as a substrate.

-

Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the specific CA isoform, and the test compound at various concentrations.

-

Reaction Initiation: The reaction is initiated by adding the substrate, 4-nitrophenyl acetate.

-

Absorbance Measurement: The hydrolysis of the substrate is monitored by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated. The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. The KI values are then calculated using the Cheng-Prusoff equation: KI = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

Future Directions and Conclusion

The collective evidence from studies on chloroquinoline and quinoline sulfonamide derivatives strongly suggests that this chemical scaffold holds significant promise for the development of novel anticancer agents. The diverse mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt and the modulation of the tumor microenvironment through carbonic anhydrase inhibition, provide multiple avenues for therapeutic intervention.

Future research should focus on the synthesis and evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways affected by these compounds. Furthermore, in vivo studies using relevant animal models are essential to assess the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. The development of selective and potent inhibitors based on the this compound scaffold could lead to a new class of targeted therapies for a variety of cancers.

References

- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Potential of 2-Chloroquinoline-6-sulfonamide: A Technical Guide for Researchers

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous antibacterial and antifungal agents.[1][2] Its fusion of a benzene and a pyridine ring provides a versatile platform for structural modifications, leading to a wide spectrum of biological activities.[3] Similarly, the sulfonamide group is a well-established pharmacophore in antimicrobial drugs, known for its ability to inhibit essential metabolic pathways in bacteria.[1] The combination of these two pharmacophores in a single molecule, such as 2-Chloroquinoline-6-sulfonamide, presents a compelling strategy for the development of novel antimicrobial agents. This guide synthesizes the current knowledge on related compounds to provide insights into the potential antimicrobial profile, mechanism of action, and relevant experimental methodologies for this compound.

Antimicrobial Spectrum of Related Compounds

Derivatives of 2-chloroquinoline and quinoline-sulfonamide have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data presented below is a summary of findings from various studies on analogous compounds.

Table 1: Antibacterial Activity of 2-Chloroquinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Staphylococcus aureus (MTCC96) | - | Moderate to Good | [4] |

| Escherichia coli (MTCC722) | - | Moderate to Good | [4] | |

| 2-chloroquinoline hydrazone derivatives | Escherichia coli (NCTC, 10418) | - | Not specified | [5] |

| Staphylococcus aureus (NCTC, 65710) | - | Not specified | [5] | |

| Pseudomonas aeruginosa (NCTC, 10662) | - | Not specified | [5] | |

| Differentiated 2-chloroquinoline derivatives | Various bacteria | 12.5 - 400 | - | [6] |

Table 2: Antimicrobial Activity of Quinoline-Sulfonamide Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Staphylococcus aureus ATCC25923 | 0.1904 | 21 | [7][8][9] |

| Escherichia coli ATCC25922 | 6.09 | 19 | [7][8][9] | |

| Candida albicans ATCC10231 | 0.1904 | 25 | [7][8][9] | |

| 6-amino-4-methyl-1H-quinoline-2-one sulfonamide derivatives | Bacillus cereus | 3.12 - 50 | - | [10][11] |

| Staphylococcus sp. | 3.12 - 50 | - | [10][11] | |

| Pseudomonas sp. | 3.12 - 50 | - | [10][11] | |

| Escherichia coli | 3.12 - 50 | - | [10][11] | |

| Aspergillus flavus | - | Potentially Active | [10][11] | |

| Aspergillus niger | - | Potentially Active | [10][11] | |

| Fusarium oxysporum | - | Potentially Active | [10][11] | |

| Candida albicans | - | Potentially Active | [10][11] | |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | Various bacteria and fungi | Not specified | - | [12] |

Potential Mechanisms of Action

The antimicrobial activity of quinoline-sulfonamide hybrids is likely multifactorial, targeting different cellular processes.

-

Inhibition of DNA Gyrase and Topoisomerase IV: Quinolone derivatives are well-known inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[1] By stabilizing the enzyme-DNA complex, these compounds lead to lethal double-strand breaks in the bacterial chromosome.

-

Inhibition of Folate Synthesis: The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[1] This pathway is crucial for the synthesis of nucleic acids and certain amino acids. Humans do not possess this enzyme, making it a selective target for antibacterial agents.

The combination of these two mechanisms in a single molecule could lead to a synergistic effect, potentially overcoming resistance mechanisms that affect single-target agents.

Figure 1: Potential dual mechanism of action for quinoline-sulfonamide compounds.

Experimental Protocols

This section outlines the general methodologies for the synthesis and antimicrobial screening of quinoline-sulfonamide derivatives, based on protocols described in the literature for related compounds.

The synthesis of quinoline-sulfonamide derivatives typically involves a multi-step process. A common strategy is the condensation of a substituted aminoquinoline with a sulfonyl chloride.[1][13]

Figure 2: A general synthetic workflow for quinoline-sulfonamide derivatives.

A representative synthetic procedure for a quinoline-sulfonamide derivative is as follows:

-

Synthesis of the Quinoline Core: Substituted acetanilides can be treated with a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield 2-chloroquinoline-3-carbaldehydes.[5][14]

-

Formation of an Intermediate: The 2-chloroquinoline derivative is then condensed with a suitable amine (e.g., a phenylenediamine) in the presence of a catalyst like p-toluenesulfonic acid.[1]

-

Introduction of the Sulfonamide Moiety: The resulting intermediate is reacted with a substituted benzenesulfonyl chloride in a suitable solvent (e.g., DMF) and base (e.g., triethylamine) to afford the final quinoline-sulfonamide product.[1]

-

Purification and Characterization: The synthesized compound is purified using techniques such as recrystallization or column chromatography. The structure is then confirmed by spectroscopic methods including FTIR, 1H-NMR, 13C-NMR, and mass spectrometry.[8][14][15]

Standardized methods are employed to evaluate the in vitro antimicrobial activity of the synthesized compounds.

4.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.